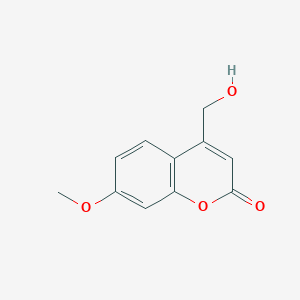

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIUIZNOOWXYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346120 | |

| Record name | 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72433-26-2 | |

| Record name | 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 7-methoxy-4-hydroxycoumarin and formaldehyde, which undergoes a condensation reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, reflux | 4-(Carboxymethyl)-7-methoxy-2H-chromen-2-one | 72% | |

| CrO₃/H₂SO₄ | Room temperature, 24h | 4-(Carboxymethyl)-7-methoxy-2H-chromen-2-one | 68% |

Mechanism : The oxidation proceeds via intermediate aldehyde formation, followed by further oxidation to the carboxylic acid. Steric hindrance from the methoxy group at the 7-position slightly reduces reaction efficiency compared to unsubstituted analogs .

Substitution at the Methoxy Group

The 7-methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Insight : Electron-withdrawing substituents on the coumarin core enhance NAS reactivity, as observed in trifluoromethyl-substituted analogs .

Multi-Component Reactions (MCRs)

The compound acts as a nucleophile in MCRs with aldehydes and acetylenic diesters.

*DMAD = Dimethyl acetylenedicarboxylate; **DEAD = Diethyl acetylenedicarboxylate

Mechanism : Deprotonation by NEt₃ initiates a Michael addition to the acetylenic diester, followed by aldehyde coupling and cyclization .

Mannich Reaction

The hydroxymethyl group facilitates Mannich reactions with amines and formaldehyde.

Application : These derivatives exhibit enhanced solubility for biological activity studies .

Alkylation and Acylation

The hydroxymethyl group undergoes alkylation/acylation to form ether or ester derivatives.

Note : Acylation proceeds quantitatively due to the high nucleophilicity of the hydroxymethyl oxygen .

Reduction of the Chromen-2-one Core

Selective reduction of the α,β-unsaturated lactone is achievable.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, RT, 3h | 4-(Hydroxymethyl)-7-methoxy-2,3-dihydro-2H-chromen-2-ol | 78% | |

| H₂ (1 atm)/Pd-C | Ethyl acetate, 24h | Fully saturated hexahydro derivative | 34% |

Selectivity : NaBH₄/CeCl₃ selectively reduces the conjugated double bond without affecting the hydroxymethyl group .

Photochemical Reactions

The coumarin core undergoes [2+2] photocycloaddition under UV light.

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (365 nm), benzene | Dimeric cyclobutane derivative | Φ = 0.18 |

Application : Photodimerization enables materials science applications in polymer crosslinking .

Scientific Research Applications

Biological Applications

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one exhibits various biological activities that make it a subject of extensive research.

Antioxidant Properties

The compound has been investigated for its ability to inhibit oxidative stress pathways, functioning as an antioxidant. This property is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against specific pathogens is under investigation.

Anticancer Potential

Significant findings highlight its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in colon cancer cells by modulating key signaling pathways:

- Mechanism of Action : It inhibits CDK4 and down-regulates Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax. This dual mechanism contributes to its anticancer efficacy .

Case Studies

- Colon Cancer Research

- Breast Cancer Studies

Industrial Applications

Beyond its biological significance, this compound is also explored for industrial uses:

Material Development

It serves as a building block for synthesizing more complex molecules used in developing new materials, including dyes and fragrances. Its unique chemical structure allows for modifications that enhance material properties.

Green Chemistry

The synthesis processes often incorporate principles of green chemistry, utilizing environmentally benign solvents and catalysts to minimize ecological impact during production .

Comparative Data Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances synthesis efficiency |

| Biology | Antioxidant and antimicrobial agent | Effective against specific pathogens |

| Medicine | Anticancer properties | Induces apoptosis in cancer cell lines |

| Industry | Material development | Used in dyes and fragrances |

Mechanism of Action

The biological activity of 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences

Pharmacological and Physicochemical Properties

Bioactivity :

- The 4-phenyl derivative (7-hydroxy-4-phenyl-2H-chromen-2-one) exhibits potent anticancer and antioxidant effects due to aromatic ring conjugation, enhancing cellular uptake . In contrast, the hydroxymethyl analog’s polar group may improve solubility but reduce membrane permeability .

- 7-Hydroxy-4-methyl-2H-chromen-2-one shows antimicrobial activity, but its methyl group limits hydrogen-bonding interactions compared to the hydroxymethyl variant .

Metabolic Stability :

Synthetic Accessibility :

- This compound is synthesized via Pechmann condensation followed by chloromethylation and hydroxylation . Its commercial availability (e.g., CymitQuimica lists prices up to €1,189/5g) contrasts with simpler derivatives like 4-methylcoumarins, which are cost-effective .

Biological Activity

4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one, also known as a derivative of the chromone class, has garnered attention due to its diverse biological activities. Chromones, characterized by their fused benzopyran structure, have been studied extensively for their potential therapeutic effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to elucidate its mechanisms of action and therapeutic potential.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound induces apoptosis in cancer cells through multiple pathways:

- Mechanism of Action : The compound triggers caspase-dependent apoptosis and disrupts tubulin polymerization, leading to G2/M cell-cycle arrest in cancer cells. This was evidenced by increased caspase-3/7 activation and reduced cell migration and invasion rates in treated cells .

- Cell Lines Tested : The cytotoxicity of the compound was assessed using the MTT assay on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Results indicated selective toxicity towards these cancer cells while sparing normal fibroblast cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various pathogens:

- Inhibition Zones : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against both Gram-positive and Gram-negative bacteria .

- Fungal Activity : Additionally, it exhibited antifungal properties against several strains, further supporting its potential as an antimicrobial agent .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound:

- Scavenging Properties : Studies have reported that this compound possesses strong free radical scavenging abilities. It has been compared to standard antioxidants like Trolox in various assays, demonstrating effective inhibition of lipid peroxidation and radical formation .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the chromone structure have been shown to enhance antioxidant activity, indicating that structural optimization could lead to more potent derivatives .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various chromone derivatives, including this compound. The results indicated that this compound significantly upregulated pro-apoptotic genes (P53 and BAX) while downregulating anti-apoptotic genes (Bcl-2 and CDK4) in MCF-7 cells, suggesting a robust mechanism for inducing apoptosis in breast cancer cells .

- Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of a series of chromone derivatives against human pathogens. The results showed that this compound had a potent bactericidal effect with low MIC values compared to conventional antibiotics .

Data Tables

Q & A

(Basic) What are the common synthetic routes for 4-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one in laboratory settings?

Answer:

Synthesis typically involves a multi-step approach:

Core Structure Formation : Start with 7-methoxycoumarin (4-methyl-7-methoxy-2H-chromen-2-one) as the base structure.

Hydroxymethyl Introduction :

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a formyl group at the 4-position .

- Reduction : Reduce the formyl group to hydroxymethyl using NaBH₄ or LiAlH₄ in anhydrous THF .

Purification : Column chromatography (e.g., petroleum ether/EtOAC gradient) isolates the product, followed by recrystallization from ethanol .

(Advanced) How does the hydroxymethyl substituent influence the compound's reactivity and bioactivity compared to other substituents?

Answer:

- Reactivity : The hydroxymethyl group enhances nucleophilicity at the 4-position, enabling esterification or etherification reactions under mild acidic/basic conditions .

- Bioactivity :

- Hydrogen Bonding : The -CH₂OH group increases hydrogen-bonding capacity, improving interactions with enzymes (e.g., cyclooxygenase-2) compared to chloro or methyl analogs .

- Solubility : Hydroxymethyl improves aqueous solubility, enhancing bioavailability in in vitro assays (logP reduced by ~0.5 compared to 4-methyl derivatives) .

Comparative studies show chloro substituents (e.g., 4-chloro-7-methoxy derivatives) prioritize electrophilic reactivity, while hydroxymethyl balances reactivity and solubility .

(Basic) What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, hydroxymethyl protons at δ ~4.5 ppm) .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., π-π stacking observed in chromen-2-one derivatives) .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+: 220.18 g/mol) and fragmentation patterns .

- HPLC-PDA : Validates purity (>98%) using C18 columns with methanol/water mobile phases .

(Advanced) How to design structure-activity relationship (SAR) studies for hydroxymethyl-containing coumarins?

Answer:

Substitution Variations : Synthesize analogs with substituents at positions 3, 6, and 8 (e.g., 3-benzyl, 6-chloro) to assess bioactivity shifts .

Biological Assays :

- Enzyme Inhibition : Test against targets like tyrosinase or kinases using fluorometric assays .

- Cellular Uptake : Compare logD values (e.g., via shake-flask method) to correlate hydrophilicity with cytotoxicity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities, validated by SPR or ITC .

(Basic) What purification strategies are effective post-synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% EtOAc in hexane) to separate polar hydroxymethyl derivatives .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- TLC Monitoring : Employ UV-active spots (Rf ~0.4 in 1:3 EtOAc/hexane) to track fractions .

(Advanced) How to resolve contradictions in reported bioactivity data across studies?

Answer:

Assay Standardization :

- Control variables (e.g., cell line passage number, serum-free conditions) to minimize variability .

Structural Verification : Confirm compound identity via 2D NMR (HSQC, HMBC) to rule out isomer contamination .

Meta-Analysis : Cross-reference datasets (e.g., IC50 values against kinases) using platforms like ChEMBL, adjusting for assay type (e.g., fluorescence vs. radiometric) .

(Basic) What are the stability considerations for long-term storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows <5% degradation over 6 months) .

- Moisture Control : Use desiccants (silica gel) to avoid hydroxymethyl oxidation to carboxylic acid .

- Thermal Stability : TGA analysis indicates decomposition onset at ~180°C; avoid heating above 100°C .

(Advanced) What computational methods predict interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (GROMACS) to assess binding stability over 100 ns trajectories .

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors to predict antimicrobial activity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for hydroxymethyl vs. methyl substituents to quantify affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.